Cas no 1348081-04-8 (AM1220 Azepane Isomer)

AM1220 Azepane Isomer structure
AM1220 Azepane Isomer structure
Product name:AM1220 Azepane Isomer
CAS No:1348081-04-8
MF:C26H26N2O
MW:382.497446537018
CID:1243348
PubChem ID:15015434

AM1220 Azepane Isomer Chemical and Physical Properties

Names and Identifiers

    • [1-(1-Methyl-3-azepanyl)-1H-indol-3-yl](1-naphthyl)methanone
    • AM1220 azepane isomer
    • (1-((1-methylazepan-3-yl)methyl)-1H-indol-3-yl)(naphthalen-1-yl)methanone
    • AM1220 azepane isomer NCE 20
    • 3CR0LAO0TI
    • (1-(1-Methylazepan-3-yl)-1H-indol-3-yl)(naphthalen-1-yl)methanone
    • DTXSID701043056
    • NS00114133
    • UNII-3CR0LAO0TI
    • 1348081-04-8
    • [1-(1-methylazepan-3-yl)indol-3-yl]-naphthalen-1-ylmethanone
    • ZDCZZWAEXISRJF-UHFFFAOYSA-N
    • AM1220 Azepane Isomer
    • Inchi: InChI=1S/C26H26N2O/c1-27-16-7-6-11-20(17-27)28-18-24(22-13-4-5-15-25(22)28)26(29)23-14-8-10-19-9-2-3-12-21(19)23/h2-5,8-10,12-15,18,20H,6-7,11,16-17H2,1H3
    • InChI Key: ZDCZZWAEXISRJF-UHFFFAOYSA-N
    • SMILES: CN1CCCCC(C1)N2C=C(C3=CC=CC=C32)C(=O)C4=CC=CC5=CC=CC=C54

Computed Properties

  • Exact Mass: 382.204513457g/mol
  • Monoisotopic Mass: 382.204513457g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 29
  • Rotatable Bond Count: 3
  • Complexity: 577
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 25.2Ų
  • XLogP3: 5.4

AM1220 Azepane Isomer Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
TRC
A729328-5mg
AM1220 Azepane Isomer
1348081-04-8
5mg
$ 362.00 2023-04-19
1PlusChem
1P00A1VX-10mg
AM1220 azepane isomer
1348081-04-8 ≥98%
10mg
$746.00 2023-12-22
1PlusChem
1P00A1VX-5mg
AM1220 azepane isomer
1348081-04-8 ≥98%
5mg
$437.00 2023-12-22
A2B Chem LLC
AE68205-5mg
AM1220 azepane isomer
1348081-04-8 ≥98%
5mg
$321.00 2024-04-20
TRC
A729328-50mg
AM1220 Azepane Isomer
1348081-04-8
50mg
$ 2870.00 2023-04-19
1PlusChem
1P00A1VX-1mg
AM1220 azepane isomer
1348081-04-8 ≥98%
1mg
$124.00 2023-12-22
A2B Chem LLC
AE68205-1mg
AM1220 azepane isomer
1348081-04-8 ≥98%
1mg
$73.00 2024-04-20
A2B Chem LLC
AE68205-10mg
AM1220 azepane isomer
1348081-04-8 ≥98%
10mg
$569.00 2024-04-20

AM1220 Azepane Isomer Related Literature

Additional information on AM1220 Azepane Isomer

Research Brief on AM1220 Azepane Isomer (CAS: 1348081-04-8): Recent Advances and Applications

The compound AM1220 Azepane Isomer (CAS: 1348081-04-8) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This compound, a structural isomer of the AM1220 series, exhibits unique pharmacological properties that make it a promising candidate for therapeutic applications. Recent studies have focused on elucidating its mechanism of action, optimizing its synthesis, and exploring its potential in treating various diseases, particularly those involving the endocannabinoid system.

One of the key findings in recent research is the role of AM1220 Azepane Isomer as a potent and selective agonist of the CB1 receptor. This receptor is a critical component of the endocannabinoid system, which regulates a wide range of physiological processes, including pain perception, appetite, and mood. The high selectivity of AM1220 Azepane Isomer for CB1 receptors over CB2 receptors suggests its potential for targeted therapies with minimized off-target effects. This specificity is particularly advantageous in the development of treatments for neuropathic pain and metabolic disorders.

In addition to its receptor binding properties, recent studies have also investigated the pharmacokinetic profile of AM1220 Azepane Isomer. Advanced analytical techniques, such as high-performance liquid chromatography (HPLC) and mass spectrometry, have been employed to characterize its metabolic stability and bioavailability. These studies have revealed that the compound exhibits favorable pharmacokinetic properties, including moderate plasma half-life and good tissue penetration, which are essential for its therapeutic efficacy.

Another area of active research is the synthetic optimization of AM1220 Azepane Isomer. Researchers have developed novel synthetic routes to improve the yield and purity of the compound, making it more accessible for large-scale production. These advancements are crucial for facilitating preclinical and clinical studies, as well as for potential commercialization. The use of green chemistry principles in the synthesis process has also been explored to reduce environmental impact and enhance sustainability.

Furthermore, recent in vitro and in vivo studies have demonstrated the therapeutic potential of AM1220 Azepane Isomer in various disease models. For instance, in animal models of chronic pain, the compound has shown significant analgesic effects without the adverse side effects commonly associated with traditional opioids. Similarly, in models of obesity and metabolic syndrome, AM1220 Azepane Isomer has been found to modulate appetite and energy expenditure, highlighting its potential as a novel anti-obesity agent.

Despite these promising findings, challenges remain in the development of AM1220 Azepane Isomer as a therapeutic agent. Issues such as long-term safety, potential for abuse, and regulatory hurdles need to be addressed in future studies. Ongoing research is also exploring the compound's potential in other therapeutic areas, such as neurodegenerative diseases and inflammatory conditions, which could further expand its clinical applications.

In conclusion, AM1220 Azepane Isomer (CAS: 1348081-04-8) represents a significant advancement in the field of chemical biology and pharmaceutical research. Its unique pharmacological profile, combined with recent synthetic and pharmacokinetic improvements, positions it as a promising candidate for the development of novel therapeutics. Continued research and development efforts will be essential to fully realize its potential and bring it closer to clinical application.

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